molecular formula C14H15N5OS2 B2601946 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 330555-50-5

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2601946
CAS No.: 330555-50-5
M. Wt: 333.43
InChI Key: MSDFIOSHSHNCPF-UHFFFAOYSA-N
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Description

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic heterocyclic compound featuring a benzimidazole core linked via a thioether bridge to an acetamide moiety, which is further substituted with a 5-isopropyl-1,3,4-thiadiazol-2-yl group. This structure combines pharmacologically privileged motifs: the benzimidazole scaffold is known for antimicrobial, anticancer, and anti-inflammatory properties , while the 1,3,4-thiadiazole ring enhances metabolic stability and bioactivity . The compound’s synthesis typically involves nucleophilic substitution or cyclocondensation reactions, as evidenced by analogous protocols .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS2/c1-8(2)12-18-19-14(22-12)17-11(20)7-21-13-15-9-5-3-4-6-10(9)16-13/h3-6,8H,7H2,1-2H3,(H,15,16)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDFIOSHSHNCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes the condensation of 2-mercaptobenzimidazole with 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups at the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole and thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide have shown promising results against a range of bacterial strains. In vitro tests demonstrated that these compounds inhibit the growth of pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae with varying degrees of effectiveness. The structure-activity relationship (SAR) studies suggest that modifications in the thiadiazole moiety can enhance antibacterial potency .

Antiviral Properties
The antiviral potential of thiadiazole derivatives has been explored in the context of diseases like hepatitis C virus (HCV). Compounds with similar structural features have been reported to inhibit NS5B RNA polymerase activity effectively, making them candidates for further development as antiviral agents. The efficacy of these compounds is often measured by their IC50 values, with some demonstrating low micromolar activity against viral targets .

Cancer Treatment
Research has also indicated that benzimidazole derivatives can act as inhibitors of specific kinases involved in cancer progression. The compound under discussion may share similar mechanisms of action, potentially leading to the development of targeted therapies for various cancer types. Preliminary studies suggest that modifications to the acetamide and thiadiazole groups can enhance selectivity and reduce toxicity .

Agricultural Applications

Pesticidal Activity
The application of this compound in agriculture is promising due to its potential as a pesticide. Studies have shown that compounds within this class can effectively control plant pathogens and pests. The mode of action typically involves disruption of metabolic processes in target organisms, leading to their death or reduced viability .

Herbicide Development
Additionally, similar compounds have been investigated for their herbicidal properties. Research indicates that modifications in the molecular structure can lead to selective herbicides that target specific weed species while minimizing impact on crops. This specificity is crucial for sustainable agricultural practices and effective weed management strategies .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of thiadiazole and benzimidazole moieties into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The unique electronic characteristics imparted by these heterocycles can lead to materials suitable for electronic applications, such as organic semiconductors or sensors .

Case Studies

Study Focus Findings
Li et al. (2022)Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth by derivatives containing thiadiazole moieties .
MDPI (2024)Antiviral PropertiesReported low micromolar IC50 values for compounds against HCV NS5B polymerase .
Comparative Toxicogenomics DatabaseCancer Treatment PotentialIdentified structural similarities with known kinase inhibitors .

Mechanism of Action

The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for cell survival, leading to apoptosis. The compound’s ability to generate reactive oxygen species (ROS) and disrupt mitochondrial function is also a key aspect of its mechanism.

Comparison with Similar Compounds

Key Observations :

  • The isopropyl group in the target compound likely improves membrane permeability compared to aryl-substituted analogs (e.g., 4d, 4e) .
  • Electron-withdrawing groups (e.g., nitro, chloro) on thiadiazole or benzimidazole rings correlate with enhanced antimicrobial activity .
  • Hybrid scaffolds (e.g., triazole in 6p) introduce additional hydrogen-bonding interactions, improving target engagement .

Antimicrobial Activity

  • Target Compound: Limited direct data, but structural analogs like 4d and 4e exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Analog 6p: Demonstrates 68.23% quorum sensing inhibition in Pseudomonas aeruginosa at 250 µM, outperforming chlorophenyl derivatives (e.g., 6i: 64.99%) .
  • Analog 5e : Shows moderate activity (MIC = 16 µg/mL) against Bacillus subtilis due to the 4-chlorobenzylthio group .

Anticancer Activity

  • Analog W1 (from ) : Exhibits IC₅₀ = 12.5 µM against MCF-7 breast cancer cells, attributed to the benzamide-thiadiazole backbone .
  • Analog 6p: Low cytotoxicity (cell viability >85% at 100 µM) in normal kidney cells, suggesting a favorable therapeutic index .

Biological Activity

The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a thioamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d]imidazole moiety
  • A thiadiazole ring
  • An acetamide functional group

This unique combination of structural elements contributes to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole and thiadiazole have been shown to possess antibacterial and antifungal activities. In a study examining various derivatives, compounds structurally related to the target compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Properties

Thiadiazole derivatives have been investigated for their antiviral activities. For example, certain thiadiazole compounds were found to inhibit the activity of viral enzymes critical for replication. The mechanism often involves the disruption of viral RNA polymerase functions, which is crucial for viral propagation .

Anticancer Potential

The compound's structure suggests potential activity against cancer cell lines. Similar benzimidazole derivatives have been reported to inhibit specific kinases involved in cancer progression. For instance, compounds exhibiting high selectivity for CK1δ have shown promise in reducing tumor cell proliferation .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It could interact with specific receptors or proteins that regulate cell signaling pathways.
  • Membrane Disruption : The compound might affect membrane integrity in microbial cells, leading to cell death.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL
Antiviral ActivityInhibited viral RNA polymerase with IC50 values ranging from 0.5 to 10 µM
Anticancer ActivityReduced proliferation of MCF-7 cells by 70% at 20 µM concentration

Q & A

Q. What are the most effective synthetic routes for preparing 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving thiol-functionalized benzimidazoles and 5-isopropyl-1,3,4-thiadiazol-2-amine. A solvent-free Friedel-Crafts acylation approach using Eaton’s reagent (P₂O₅/MeSO₃H) has been reported for analogous imidazo[2,1-b]thiazole derivatives, yielding high selectivity (90–96%) under mild conditions . Key steps include:

  • Thiol activation : Use potassium carbonate as a base to deprotonate the benzimidazole thiol.
  • Coupling : React with 2-chloroacetamide derivatives (e.g., 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide) under reflux in ethanol or acetonitrile .
  • Purification : Recrystallization from ethanol or DMF/acetic acid mixtures ensures high purity .

Q. How can the structure and purity of this compound be validated experimentally?

Methodological Answer :

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thioether linkage at δ 3.8–4.2 ppm for SCH₂CO, benzimidazole protons at δ 7.2–8.5 ppm) .
    • IR : Detect thioamide (C=S stretch at 600–700 cm⁻¹) and acetamide (N–H bend at 1550–1650 cm⁻¹) .
  • Elemental analysis : Match calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
  • Melting point : Sharp melting points (e.g., 180–185°C) indicate purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiadiazole ring) influence biological activity?

Methodological Answer :

  • Structure-activity relationship (SAR) :
    • 5-Isopropyl group : Enhances lipophilicity, improving membrane permeability. Compare with methyl, phenyl, or halogenated analogs .
    • Thioacetamide linker : Critical for hydrogen bonding with biological targets (e.g., COX-1/2 enzymes). Replace with sulfonamide or carbamate to test activity loss .
  • Biological assays :
    • Antimicrobial : Use MIC assays against S. aureus and E. coli; IC₅₀ values correlate with electron-withdrawing substituents on the thiadiazole ring .
    • Anticancer : MTT assays on HeLa or MCF-7 cells; bulky substituents (e.g., isopropyl) reduce cytotoxicity compared to smaller groups .

Q. What computational methods are suitable for modeling the compound’s electronic and steric properties?

Methodological Answer :

  • DFT calculations :
    • B3LYP/SDD basis set : Optimize geometry and calculate bond angles (e.g., C1-C2-C3 = 121.4°, N7-C8-O10 = 112.6°) to predict reactivity .
    • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential .
  • Molecular docking :
    • Targets : Dock into COX-2 (PDB: 3LN1) or bacterial FabH enzymes. The thioacetamide group forms hydrogen bonds with Arg120 and Tyr355 .
    • Scoring : Use AutoDock Vina; binding energies < −7.0 kcal/mol suggest strong inhibition .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Methodological Answer :

  • Experimental variables :
    • Solvent effects : DMSO concentration >1% may inhibit bacterial growth, skewing MIC results. Use lower concentrations or alternative solvents .
    • Cell line variability : Normalize cytotoxicity data using positive controls (e.g., doxorubicin) and replicate across 3+ cell lines .
  • Statistical analysis :
    • ANOVA : Identify outliers in triplicate experiments (p < 0.05).
    • Dose-response curves : Fit data to Hill equation for accurate IC₅₀ calculation .

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